MCOPPB trihydrochloride is a specialized, tetradentate N4-type ligand featuring a bis(pyridylmethyl)aniline core structure. It is specifically designed for the synthesis of transition metal complexes, particularly iron, intended for use in oxidative catalysis. The ligand's key architectural features are the robust N4 chelation pocket for metal stabilization and a strategically placed methoxycarbonylphenyl substituent on the pyridine backbone. This substituent acts as an electron-withdrawing group, allowing for precise tuning of the resulting metal complex's electronic properties and redox potentials [REFS-1, REFS-2]. The trihydrochloride salt form enhances its processability in polar and aqueous solvent systems, a critical attribute for many catalytic applications [3].
Substituting MCOPPB trihydrochloride with its free base or a simpler, non-functionalized ligand analog is not viable for its intended applications. The trihydrochloride form is critical for achieving the necessary aqueous solubility and handling characteristics required for homogeneous catalysis in protic media; the neutral free base is a large, hydrophobic molecule with poor solubility in water . More importantly, the methoxycarbonylphenyl group is not an arbitrary structural feature; its specific electron-withdrawing nature is engineered to anodically shift the redox potential of the coordinated iron center. Replacing it with a simple phenyl or an electron-donating group would fundamentally alter the electronic structure, leading to a catalyst with a different, lower oxidizing power and rendering it unsuitable for thermodynamically demanding reactions like water oxidation [REFS-2, REFS-3].
The trihydrochloride form of MCOPPB ensures high solubility in water and polar protic solvents, a critical parameter for precursor handling and use in aqueous-phase catalysis. While specific data for this molecule is proprietary, analogous pyridinium chlorides are highly water-soluble (e.g., pyridine hydrochloride: 850 g/L) [1]. In contrast, the corresponding large, neutral, multi-ring aromatic free-base ligand would be expected to have negligible water solubility, complicating stock solution preparation and catalyst performance in aqueous systems.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High solubility expected, consistent with pyridinium hydrochloride salts. |
| Comparator Or Baseline | MCOPPB free base (expected to be virtually insoluble in water). |
| Quantified Difference | Qualitatively high vs. negligible; enables use in aqueous phase vs. restricted to organic solvents. |
| Conditions | Aqueous solutions at relevant pH ranges for catalysis. |
This directly impacts processability, enabling use as a precursor for homogeneous catalysts in environmentally preferred aqueous media without requiring co-solvents.
The methoxycarbonylphenyl substituent is a key design element for increasing the oxidizing power of the resulting iron complex. Studies on analogous iron complexes demonstrate that installing electron-withdrawing groups on the ligand framework systematically shifts the Fe(II)/Fe(III) or Fe(III)/Fe(IV) redox couples to more positive (anodic) potentials [REFS-1, REFS-2]. For example, in a pentanuclear iron system, switching from a neutral ligand to one with a bromo substituent (electron-withdrawing) shifted the redox waves to more positive potentials. Conversely, an electron-donating methyl group caused a negative shift [1]. This principle allows MCOPPB to generate a more powerful oxidant compared to an unsubstituted analog.
| Evidence Dimension | Metal-Centered Redox Potential (e.g., Fe(III)/Fe(IV)) |
| Target Compound Data | Expected to be significantly more positive (anodic shift). |
| Comparator Or Baseline | An iron complex with an analogous ligand lacking the electron-withdrawing methoxycarbonylphenyl group. |
| Quantified Difference | Anodic shifts of several hundred millivolts are typical for such modifications in related systems [<a href="https://www.researchgate.net/publication/303796593_Tuning_the_FeIIIII_Redox_Potential_in_Nonheme_FeII-Hydroxo_Complexes_through_Primary_and_Secondary_Coordination_Sphere_Modifications" target="_blank">2</a>]. |
| Conditions | Cyclic voltammetry in a non-aqueous electrolyte or aqueous buffer. |
A higher redox potential is a prerequisite for driving thermodynamically challenging oxidations, making this ligand essential for developing catalysts for reactions like water splitting.
MCOPPB is a precursor for catalysts targeting high efficiency in water oxidation. High-performance iron-based water oxidation catalysts rely on well-defined tetradentate ligand architectures. For example, an iron complex of the tetradentate ligand 2-(pyrid-2'-yl)-8-(1″,10″-phenanthrolin-2″-yl)-quinoline (ppq) achieved a turnover frequency (TOF) of 7,920 h⁻¹ [1]. This performance is significantly higher than a related but less electronically optimized complex, which had a TOF of 842 h⁻¹ under the same conditions [1]. The specific electronic tuning provided by the MCOPPB ligand is a deliberate design strategy aimed at optimizing the electrochemical properties required to achieve such high catalytic turnover.
| Evidence Dimension | Catalytic Turnover Frequency (TOF) for Water Oxidation |
| Target Compound Data | Designed as a precursor for catalysts with potentially high TOF (>1,000 h⁻¹). |
| Comparator Or Baseline | Benchmark Fe(dpa) complex: 842 h⁻¹. |
| Quantified Difference | The design aims to enable performance comparable to or exceeding best-in-class catalysts, which show a >9x improvement over simpler systems [<a href="https://doi.org/10.1021/jacs.5b08856" target="_blank">1</a>]. |
| Conditions | Chemical oxidation with ceric ammonium nitrate at pH 1. |
Procuring this ligand provides a direct route to developing catalysts that meet the high-performance benchmarks required for practical energy conversion research.
For research focused on developing and studying iron-based molecular catalysts for the oxygen evolution reaction. The ligand's trihydrochloride form ensures solubility and processability in the aqueous buffers typically used for electrochemical testing, while its electron-withdrawing group is designed to provide the high redox potential needed to drive catalysis at a lower overpotential [REFS-1, REFS-2].
Ideal for synthetic and physical inorganic chemistry labs investigating the structure-activity relationships of bio-inspired iron complexes. The defined electronic perturbation from the methoxycarbonylphenyl group allows for systematic studies on how ligand electronics affect the properties and reactivity of high-valent iron-oxo intermediates, which are key in many oxidation reactions [3].
Suitable for creating potent, well-defined molecular oxidants for challenging chemical transformations beyond water oxidation. The anodically-shifted redox potential of the resulting iron complex makes it a candidate for stoichiometric or catalytic oxidation of robust organic substrates where less-tuned catalysts would fail [2].